molecular formula C18H17N3O3 B2808090 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 896354-06-6

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2808090
CAS No.: 896354-06-6
M. Wt: 323.352
InChI Key: RBLRZRDQOCIMDF-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a methylphenoxy group.

Scientific Research Applications

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 4-oxo-3H-phthalazin-1-ylmethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-6-2-5-9-16(12)24-11-17(22)19-10-15-13-7-3-4-8-14(13)18(23)21-20-15/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRZRDQOCIMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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